

Application Notes and Protocols: Tedizolid Phosphate Dosing for In Vivo Mouse Studies

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosing guidelines for the use of tedizolid phosphate in in vivo mouse studies, based on established pharmacokinetic/pharmacodynamic (PK/PD) and efficacy data. Tedizolid phosphate is the prodrug of tedizolid, an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including Methicillin-resistant *Staphylococcus aureus* (MRSA).

I. Overview and Key Considerations

Tedizolid's efficacy is primarily linked to the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] The immune status of the animal model is a critical factor influencing the required dosage for therapeutic effect. In immunocompetent mice, the presence of granulocytes significantly enhances the bactericidal activity of tedizolid, allowing for lower effective doses compared to neutropenic models.[3][4]

Key Points:

- **Prodrug Conversion:** Tedizolid phosphate is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[2]
- **Human-Equivalent Dose (HED):** A common reference point is the human clinical dose of 200 mg once daily. In mice, a dose of 8.42 mg/kg is often cited as equivalent to the 200 mg

human dose.[\[5\]](#)[\[6\]](#)

- Immune Status: The required dose for a static or bactericidal effect is substantially higher in neutropenic mice compared to immunocompetent mice.[\[3\]](#)[\[5\]](#)
- Route of Administration: Tedizolid phosphate can be administered via oral (p.o.), intravenous (IV), or intraperitoneal (i.p.) routes, with high oral bioavailability observed.[\[6\]](#)[\[7\]](#)

II. Dosing Regimens and Pharmacokinetics

The following tables summarize tedizolid phosphate dosing regimens and resulting pharmacokinetic parameters from various mouse infection models.

Table 1: Tedizolid Phosphate Dosing in Murine Infection Models

Infection Model	Mouse Strain	Immune Status	Dosing Regimen (Tedizolid Phosphate)	Route	Efficacy Endpoint	Human Equivalent Dose (MED)	Reference(s)
Thigh Infection (MRSA/MSSA)	CD-1	Immunocompetent	1 - 150 mg/kg, once daily	Not Specified	Bacterial burden reduction	23.8 - 3,570 mg	[5]
Thigh Infection (MRSA/MSSA)	CD-1	Immunosuppressed (Neutropenic)	1 - 150 mg/kg, once daily	Not Specified	Stasis at 72h	166 mg (for MRSA)	[5][8]
Thigh Infection (MRSA)	Not Specified	Immunocompetent	Human-simulated 200 mg/day	Not Specified	Stasis achieved	>100 mg/day	[3]
Thigh Infection (MRSA)	Not Specified	Granulocytopenic	Human-simulated 200 - 3,200 mg/day	Not Specified	Stasis achieved	~2,000 - 2,300 mg/day	[3]
Pneumonia (S. aureus)	BALB/c	Immunocompetent, Neutropenic, Uninfected	8.4 mg/kg, single dose	Not Specified	Pharmacokinetics	200 mg	[9]
Peritonitis	Not Specified	Not Specified	10 mg/kg,	Oral (p.o.)	Comparison to	Not Specified	[6]

(Enterococci, Staphylococci)			every 24h		other antibiotics		
Thigh Mixed-Infection (MRSA, P. anaerobius)	ICR	Neutropenic	Human-simulated 200 mg daily	Not Specified	Comparison to linezolid	200 mg	[10]

Table 2: Pharmacokinetic Parameters of Tedizolid in Mice

Mouse Model	Tedizolid Dose	AUC0-24h (µg·h/mL)	fAUC/MIC for Stasis (Neutropenic)	Reference(s)
Immunocompetent	8.4 mg/kg	27.6	Not Applicable	[9]
Neutropenic	8.4 mg/kg	19.6	~50	[2][9]
Uninfected	8.4 mg/kg	16.3	Not Applicable	[9]

AUC0-24h: Area under the concentration-time curve from 0 to 24 hours. fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration.

III. Experimental Protocols

Below are detailed protocols for common murine infection models used to evaluate tedizolid phosphate efficacy.

A. Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.

1. Materials:

- Tedizolid phosphate (TR-701) for in vivo use.[6]
- Bacterial strain of interest (e.g., MRSA ATCC 33591, MSSA ATCC 29213).[5]
- Female CD-1 or ICR mice (6-11 weeks old, 21-25 g).[5][10]
- Cyclophosphamide and/or 5-fluorouracil for induction of neutropenia (if required).
- Anesthetic (e.g., isoflurane).
- Sterile saline or phosphate-buffered saline (PBS).
- Tryptic Soy Broth (TSB) or appropriate bacterial culture medium.
- Tissue homogenizer.
- Agar plates for colony forming unit (CFU) enumeration.

2. Protocol:

- Induction of Neutropenia (for immunosuppressed models):
 - Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen renders mice neutropenic (neutrophil counts <100 cells/mL).[4]
- Bacterial Inoculum Preparation:
 - Culture the bacterial strain overnight in TSB.
 - Wash the bacterial cells with sterile saline and resuspend to the desired concentration. A typical inoculum for thigh infection is approximately 1×10^7 CFU for immunocompetent mice or 5×10^5 CFU for immunosuppressed mice in a 0.1 mL volume.[5]
- Infection:
 - Anesthetize the mice.

- Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle.
- Drug Administration:
 - Initiate treatment with tedizolid phosphate at a specified time post-infection (e.g., 2 hours).
[10]
 - Administer the drug via the desired route (e.g., oral gavage, intravenous injection). Dosing is typically once daily for 1 to 3 days.[5]
- Efficacy Assessment:
 - At predetermined time points (e.g., 24, 48, and 72 hours post-treatment initiation), euthanize the mice.[5]
 - Aseptically remove the entire thigh muscle.
 - Homogenize the tissue in a known volume of sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
 - Efficacy is determined by the change in bacterial log₁₀ CFU compared to untreated controls.

B. Murine Pneumonia Model

This model is used to evaluate drug efficacy in a lung infection setting.

1. Materials:

- Same as for the thigh infection model, with the addition of an intratracheal instillation device.
- BALB/c mice are commonly used.[9]

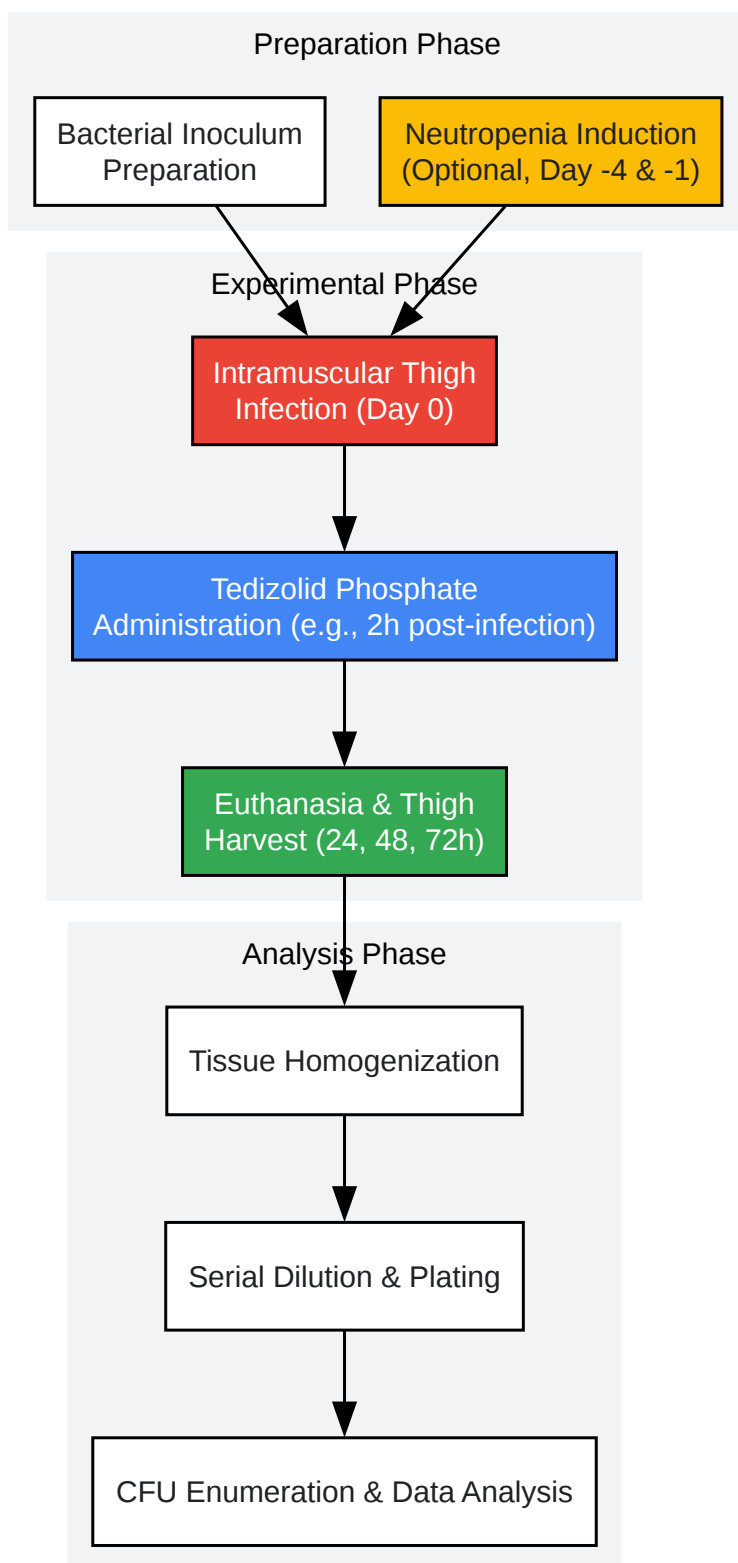
2. Protocol:

- Induction of Neutropenia (if required): Follow the same procedure as for the thigh infection model.

- Infection:
 - Anesthetize the mice.
 - Instill the bacterial inoculum (e.g., *S. aureus*) directly into the trachea.
- Drug Administration:
 - Administer tedizolid phosphate as described for the thigh model.
- Pharmacokinetic and Efficacy Assessment:
 - For PK studies, collect blood and bronchoalveolar lavage (BAL) fluid at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours) after a single dose.^[9]
 - For efficacy studies, harvest lungs at specified time points, homogenize, and plate for CFU enumeration.

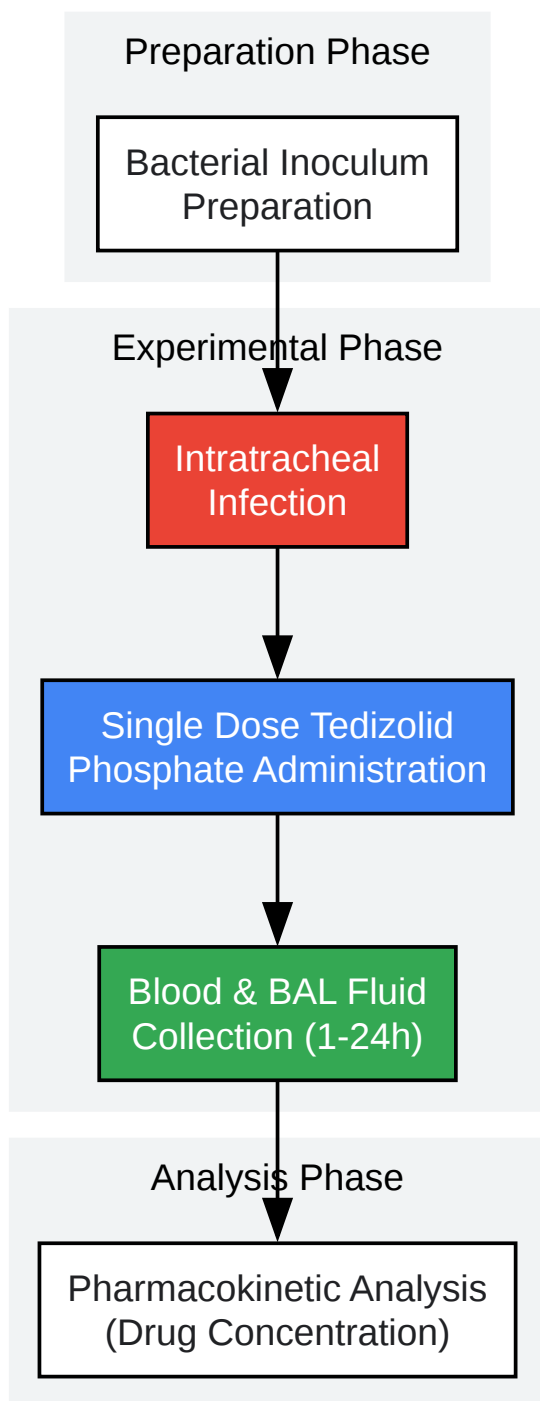
IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.



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Caption: Workflow for the murine thigh infection model.



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Caption: Workflow for the murine pneumonia PK study.

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